molecular formula C23H18FNO4S B11488370 3-(4-Fluorophenyl)-5-oxo-7-[2-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Fluorophenyl)-5-oxo-7-[2-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11488370
M. Wt: 423.5 g/mol
InChI Key: FEHWPMKKWDTRIP-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-5-OXO-7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of fluorophenyl and prop-2-en-1-yloxy groups in its structure suggests that it may exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-5-OXO-7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method involves the condensation of a fluorophenyl derivative with a thienopyridine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high efficiency and minimal by-products. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-5-OXO-7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(4-FLUOROPHENYL)-5-OXO-7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-5-OXO-7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting key enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-FLUOROPHENYL)-5-OXO-7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H18FNO4S

Molecular Weight

423.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-oxo-7-(2-prop-2-enoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H18FNO4S/c1-2-11-29-17-6-4-3-5-15(17)16-12-18(26)25-20-19(13-7-9-14(24)10-8-13)22(23(27)28)30-21(16)20/h2-10,16H,1,11-12H2,(H,25,26)(H,27,28)

InChI Key

FEHWPMKKWDTRIP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC=C1C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

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